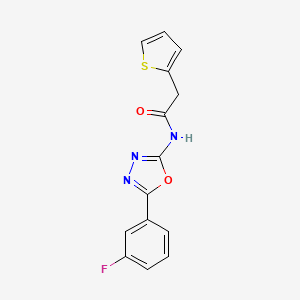![molecular formula C12H18N2O2 B2685627 2-[2-(Morpholino)ethoxy]-3-picoline CAS No. 2288710-50-7](/img/structure/B2685627.png)
2-[2-(Morpholino)ethoxy]-3-picoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Morpholino)ethoxy]-3-picoline” is a chemical compound with the CAS Number: 2288710-50-7 . It has a molecular weight of 222.29 and its IUPAC name is 4-(2-((3-methylpyridin-2-yl)oxy)ethyl)morpholine . This compound is used in scientific research for studying biological processes, drug development, and material synthesis.
Molecular Structure Analysis
The molecular structure of “2-[2-(Morpholino)ethoxy]-3-picoline” is represented by the InChI code: 1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound “2-[2-(Morpholino)ethoxy]-3-picoline” has a molecular weight of 222.29 .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Phthalocyanine Derivatives for Photodynamic Therapy : A study highlighted the synthesis and characterization of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, which revealed moderate to high quantum yields of singlet oxygen production. These derivatives were investigated for their photosensitizing potential in photodynamic therapy using cancer cell lines, showing promising biological activity dependent on experimental conditions (Kucińska et al., 2015).
Organic Electronics Applications
- Iridium(III) Complexes for Organic Light-Emitting Diodes (OLEDs) : Research on Ir(III) complexes with varying ancillary ligands, including 2-(2,4-difluorophenyl)-4-methylpyridine based main ligand and 4-(2-ethoxyethoxy)picolinic acid, demonstrated high efficiency in blue phosphorescent OLEDs. The solubilizing ethoxyethanol group attached to the ancillary ligand through a tandem reaction contributed to the high thermal stability and photoluminescence quantum yields of the complexes (Cho et al., 2014).
Complex Formation and Chemical Synthesis
- Alkoxydiaminosulfonium Salts Reactions : Ethoxydimorpholinosulfonium salts were prepared by ethylation of dimorpholino sulfoxide and investigated for their reactions with nucleophiles, acting as ethylating agents for β-picoline and other compounds. This research contributes to the understanding of the chemistry of morpholino-containing compounds and their potential applications in synthesis (Minato et al., 1976).
Photodynamic Activity Against Cancer
- Phthalocyanines as Anticancer Agents : Studies on zinc(II), manganese(III), and copper(II) phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups demonstrated their potential as anticancer agents. These compounds showed strong binding affinities to CT-DNA, significant cleavage activities, and effective topoisomerase I inhibition, suggesting their suitability as anticancer agents due to their photodynamic activity (Barut et al., 2016).
Mecanismo De Acción
Target of action
Compounds with a morpholino group are often used in the development of antisense oligonucleotides (ASOs). ASOs are designed to bind to specific RNA sequences, thereby inhibiting the translation of disease-associated genes .
Mode of action
The morpholino group in these compounds can interact with RNA via steric hindrance, preventing the RNA from being translated into a protein .
Propiedades
IUPAC Name |
4-[2-(3-methylpyridin-2-yl)oxyethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUOBVTGYNPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

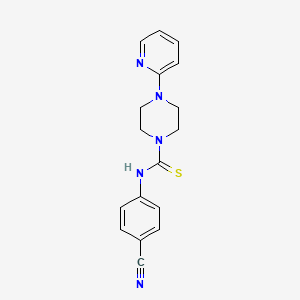
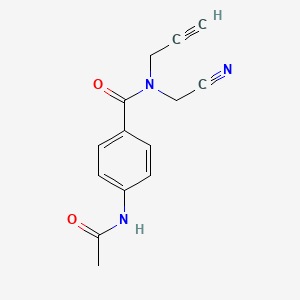
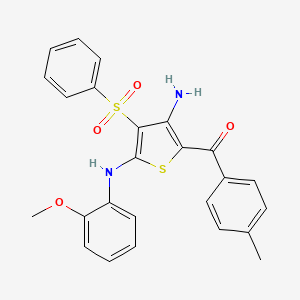
![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)
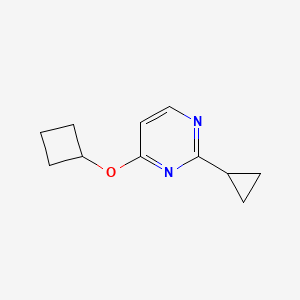
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)
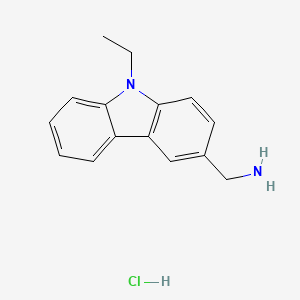
![Bicyclo[2.1.1]hexan-2-amine;hydrochloride](/img/structure/B2685566.png)
